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molecular formula C12H18INO B1203774 (2-Benzoylethyl)trimethylammonium iodide CAS No. 5724-15-2

(2-Benzoylethyl)trimethylammonium iodide

Cat. No. B1203774
M. Wt: 319.18 g/mol
InChI Key: GLKZEYDFHOFHIO-UHFFFAOYSA-M
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Patent
US05387397

Procedure details

N-(2-benzoylethyl)-N,N,N-trimethylammonium iodide (5.0 g) was suspended in water (400 ml) and the mixture passed through the CMR (15 ml/min; 90°-95° C.; atmospheric pressure) and the hot product collected in a mixture of ice (250 g) and diethyl ether (100 ml), in a flask which was cooled in an ice bath. The ether phase was separated and the aqueous extracted with ether (3×150 ml). The pooled organic phase was dried over anhydrous sodium sulphate and evaporated to dryness, affording phenylvinyl ketone as a colourless oil (1.95 g; 94% yield) in high purity, according to the 1H NMR spectrum; cf ref.15, where a yield of 51% was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[I-].[C:2]([CH2:10][CH2:11][N+](C)(C)C)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O>[C:3]1([C:2]([CH:10]=[CH2:11])=[O:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[I-].C(C1=CC=CC=C1)(=O)CC[N+](C)(C)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
passed through the CMR (15 ml/min; 90°-95° C.; atmospheric pressure)
CUSTOM
Type
CUSTOM
Details
the hot product collected in a mixture of ice (250 g) and diethyl ether (100 ml), in a flask which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with ether (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled organic phase was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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